Cas no 1509782-05-1 (5-(3-bromo-4-fluorophenyl)pentanoic acid)
5-(3-bromo-4-fluorophenyl)pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(3-bromo-4-fluorophenyl)pentanoic acid(WXC08431)
- 5-(3-bromo-4-fluorophenyl)pentanoic acid
- 5-(3-Bromo-4-fluorophenyl)pentanoicacid
- W16091
- 1509782-05-1
- MFCD23757246
- AKOS018295164
- CS-0328669
- AS-64730
-
- MDL: MFCD23757246
- Inchi: 1S/C11H12BrFO2/c12-9-7-8(5-6-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)
- InChI Key: KHUDOWOYMXAOAP-UHFFFAOYSA-N
- SMILES: C1(CCCCC(O)=O)=CC=C(F)C(Br)=C1
Computed Properties
- Exact Mass: 274.00047g/mol
- Monoisotopic Mass: 274.00047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 37.3Ų
5-(3-bromo-4-fluorophenyl)pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D774282-500mg |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
1509782-05-1 | 95% | 500mg |
$455 | 2024-06-06 | |
| eNovation Chemicals LLC | D774282-2g |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
1509782-05-1 | 95% | 2g |
$1165 | 2024-06-06 | |
| eNovation Chemicals LLC | D774282-5g |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
1509782-05-1 | 95% | 5g |
$1860 | 2024-06-06 | |
| 1PlusChem | 1P01DJ16-5g |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
1509782-05-1 | 98% | 5g |
$1610.00 | 2024-06-20 | |
| A2B Chem LLC | AX10010-5g |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
1509782-05-1 | 98% | 5g |
$1810.00 | 2024-04-20 | |
| A2B Chem LLC | AX10010-100mg |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
1509782-05-1 | 98% | 100mg |
$185.00 | 2024-04-20 | |
| A2B Chem LLC | AX10010-250mg |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
1509782-05-1 | 98% | 250mg |
$310.00 | 2024-04-20 | |
| A2B Chem LLC | AX10010-500mg |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
1509782-05-1 | 98% | 500mg |
$439.00 | 2024-04-20 | |
| A2B Chem LLC | AX10010-1g |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
1509782-05-1 | 98% | 1g |
$610.00 | 2024-04-20 | |
| A2B Chem LLC | AX10010-2g |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
1509782-05-1 | 98% | 2g |
$1135.00 | 2024-04-20 |
5-(3-bromo-4-fluorophenyl)pentanoic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 5-(3-bromo-4-fluorophenyl)pentanoic acid
Research Brief on 5-(3-bromo-4-fluorophenyl)pentanoic acid (CAS: 1509782-05-1): Recent Advances and Applications
5-(3-bromo-4-fluorophenyl)pentanoic acid (CAS: 1509782-05-1) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative, characterized by its bromo-fluorophenyl moiety, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and small-molecule modulators. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic relevance.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 5-(3-bromo-4-fluorophenyl)pentanoic acid as a key intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors. The research demonstrated that the bromo-fluorophenyl group enhances binding affinity to HDAC isoforms, particularly HDAC6, which is implicated in cancer and neurodegenerative diseases. The study reported a 40% improvement in inhibitory activity compared to earlier analogs, highlighting the compound's potential in targeted therapy development.
In the realm of anti-inflammatory drug discovery, a recent patent application (WO2023056789) disclosed the use of 5-(3-bromo-4-fluorophenyl)pentanoic acid derivatives as potent COX-2 selective inhibitors. The structural analysis revealed that the bromine atom at the 3-position and fluorine at the 4-position of the phenyl ring contribute to enhanced selectivity and metabolic stability. Preclinical studies showed significant reduction in prostaglandin E2 (PGE2) levels with minimal gastrointestinal side effects, suggesting advantages over traditional NSAIDs.
Advancements in synthetic methodologies have also been reported for this compound. A 2024 paper in Organic Process Research & Development described a novel continuous flow synthesis approach for 5-(3-bromo-4-fluorophenyl)pentanoic acid, achieving 85% yield with excellent purity (>99%). This scalable method addresses previous challenges in large-scale production, particularly the control of regioisomers during the bromination step. The improved synthesis protocol is expected to facilitate broader research applications and potential commercialization.
Recent structural-activity relationship (SAR) studies have further elucidated the importance of the pentanoic acid linker in biological activity. Molecular docking simulations indicate that the five-carbon chain optimally positions the pharmacophoric groups for interaction with target proteins while maintaining favorable physicochemical properties. These insights are guiding the design of next-generation derivatives with improved pharmacokinetic profiles.
Looking forward, 5-(3-bromo-4-fluorophenyl)pentanoic acid continues to attract attention as a versatile scaffold in drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) design and as a building block for radiopharmaceuticals. The compound's unique combination of halogen atoms and carboxylic acid functionality makes it particularly valuable for these emerging therapeutic modalities. Ongoing clinical translation efforts will determine its ultimate therapeutic utility and commercial viability.
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